molecular formula C28H38O19 B14025011 Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac

Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac

Cat. No.: B14025011
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-CWLXKMOZSA-N
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Description

The compound “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” is a complex carbohydrate structure that includes multiple acetylated galactose and glucose units. This compound is part of a larger family of glycosylated molecules that play significant roles in various biological processes, including cell signaling, molecular recognition, and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” typically involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often require the presence of metal ions such as manganese to stabilize the enzyme and enhance its activity .

Industrial Production Methods

Industrial production of this compound can be achieved through a combination of chemical and enzymatic methods. The chemical synthesis involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions. Enzymatic methods utilize glycosyltransferases to achieve high specificity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions can occur at the acetyl groups, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

    Lactose: A disaccharide composed of galactose and glucose, commonly found in milk.

    N-acetyllactosamine: A disaccharide consisting of galactose and N-acetylglucosamine, involved in cell recognition and signaling.

Uniqueness

The uniqueness of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” lies in its multiple acetylated groups and the specific β1-4 glycosidic linkage, which confer distinct biological properties and interactions compared to other similar compounds .

Properties

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27?,28+/m1/s1

InChI Key

WOTQVEKSRLZRSX-CWLXKMOZSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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